2-(1-Methylazetidin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(1-methylazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
IKSYXYCQHGFNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Methylazetidin 2 Yl Acetic Acid
Established Synthetic Pathways for Azetidine-2-carboxylic Acid Scaffolds
The synthesis of the 2-(1-Methylazetidin-2-yl)acetic acid structure is fundamentally built upon the methodologies developed for creating the azetidine-2-carboxylic acid scaffold. These established pathways involve the strategic construction of the strained four-membered ring, followed by or concurrent with the introduction of the necessary substituents.
Strategies for Construction of the Azetidine (B1206935) Ring System
The formation of the azetidine ring is a critical step that has been approached through various synthetic routes. The high ring strain associated with this heterocycle makes its construction more challenging compared to its five- or six-membered counterparts like pyrrolidines and piperidines. acs.orgresearchgate.net
Key strategies include:
Intramolecular Cyclization: This is the most common approach, typically involving an intramolecular S_N2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) on a γ-carbon. nih.govfrontiersin.org For instance, γ-amino-α-bromobutyric acid can undergo ring closure when treated with barium hydroxide (B78521) to form azetidine-2-carboxylic acid. wikipedia.org Another powerful method is the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), which proceeds with high regioselectivity. nih.govfrontiersin.org
Ring Contraction: Synthesis can be achieved through the ring contraction of larger, more easily accessible five-membered rings. A notable example is the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, which yields α-carbonylated N-sulfonylazetidines. rsc.org
Cycloaddition Reactions: [2+2] Cycloaddition reactions, such as the aza-Paterno-Büchi reaction, represent a direct method for forming the azetidine ring by reacting imines and alkenes. researchgate.netmagtech.com.cn Recent advances have utilized visible-light-mediated photocatalysis to enable these transformations under mild conditions. rsc.orgspringernature.com
C-H Activation/Amination: Modern methods have employed palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to construct functionalized azetidines. rsc.org This involves the generation of a Pd(IV) intermediate that promotes cyclization. rsc.org
Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butane can be harnessed to create azetidines. organic-chemistry.org This involves the generation of an azabicyclo[1.1.0]butyl lithium species, which, after reacting with a boronic ester and subsequent N-protonation, undergoes a 1,2-migration to form the azetidine ring. organic-chemistry.org
| Strategy | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Intramolecular S_N2 Cyclization | A nitrogen nucleophile displaces a leaving group on a γ-carbon to form the C-N bond. | Base (e.g., Ba(OH)₂), Lewis Acids (e.g., La(OTf)₃) | nih.govfrontiersin.orgwikipedia.org |
| Ring Contraction | Contraction of a five-membered ring (e.g., pyrrolidinone) to a four-membered azetidine. | Potassium carbonate | rsc.org |
| [2+2] Photocycloaddition | Reaction of imines and alkenes to directly form the azetidine ring, often enabled by light. | Visible light, Ir(III) photocatalyst | rsc.orgresearchgate.netspringernature.com |
| Intramolecular C-H Amination | Palladium-catalyzed cyclization via activation of a C(sp³)–H bond. | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | rsc.org |
| Strain-Release Homologation | Ring expansion of highly strained azabicyclo[1.1.0]butane derivatives. | Organolithium reagents, boronic esters | organic-chemistry.org |
Regioselective Introduction of the 1-Methyl Group
Once the azetidine scaffold is formed, the methyl group is introduced at the nitrogen atom (N-1 position). This is typically achieved through standard N-alkylation procedures. The nitrogen of the azetidine ring acts as a nucleophile, reacting with an electrophilic methyl source. youtube.com
For efficient and selective methylation, highly reactive alkylating agents are often employed. For example, methyl triflate (MeOTf) has been used to quantitatively convert N-H azetidines into their N-methyl quaternary ammonium (B1175870) triflate salts under mild conditions. mdpi.com This high reactivity ensures that methylation occurs selectively at the more basic azetidine nitrogen, even in the presence of other potentially reactive sites like amides. mdpi.com Simpler reagents like methyl chloride can also be used, leading to the formation of the corresponding N-methylazetidinium ion, which can then be deprotonated. youtube.com
Functionalization to Incorporate the Acetic Acid Side Chain at the 2-Position
The introduction of the acetic acid moiety at the C-2 position is a crucial functionalization step. This often begins with the synthesis of azetidine-2-carboxylic acid or its ester equivalent. A well-established route to (S)-azetidine-2-carboxylic acid utilizes a malonic ester intermediate. nih.gov The key step involves the cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate. nih.gov
Following cyclization, several steps are required to obtain the desired acetic acid side chain:
Decarboxylation: The initial product is a dicarboxylate. A Krapcho dealkoxycarbonylation can be used to selectively remove one of the ester groups, yielding a monoester. nih.gov
Homologation: The resulting azetidine-2-carboxylate must be homologated to introduce the additional methylene (B1212753) group of the acetic acid side chain. While direct literature for the target molecule is scarce, standard organic synthesis procedures such as the Arndt-Eistert homologation are applicable. This would involve converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement to yield the one-carbon-extended ester, which can then be hydrolyzed.
Alternatively, α-alkylation of N-protected azetidine-2-carboxylic acid ester complexes provides a pathway to introduce substituents at the C-2 position. rsc.org
Advanced and Stereoselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound requires advanced methods that control the formation of the chiral center at the C-2 position.
Enantioselective and Diastereoselective Synthesis Approaches
Controlling the stereochemistry of the C-2 substituent is a significant challenge. Several advanced strategies have been developed to address this, yielding enantioenriched azetidines.
Chiral Auxiliaries: One of the most effective methods involves the use of a chiral auxiliary. For example, Ellman's tert-butanesulfinamide can be condensed with a 1,3-bis-electrophile like 3-chloropropanal. acs.org Subsequent organometallic addition and intramolecular cyclization produce the C-2 substituted azetidine with high diastereoselectivity. The auxiliary can then be easily cleaved to yield the enantioenriched product. acs.org
Biocatalysis: Whole-cell catalysts, such as Rhodococcus erythropolis AJ270, have been used for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. nih.gov These processes leverage the high enantioselectivity of microbial enzymes, like amidases, to resolve racemic mixtures, affording chiral azetidine-2-carboxylic acids and amides with excellent enantiomeric excess (>99.5% ee). nih.gov
Diastereoselective Cyclization: A general and scalable method for the regio- and diastereoselective synthesis of trans-2,3-disubstituted azetidines has been described, starting from oxiranylmethyl-substituted benzylamines. researchgate.netacs.org The reaction is kinetically controlled to favor the formation of the strained four-membered ring over the thermodynamically preferred five-membered pyrrolidine. acs.org
| Approach | Description | Key Features | Reference |
|---|---|---|---|
| Chiral Auxiliary | Use of a removable chiral group (e.g., tert-butanesulfinamide) to direct stereoselective bond formation. | High diastereoselectivity; both enantiomers accessible. | acs.org |
| Biocatalysis | Enzymatic resolution of racemic precursors (e.g., nitriles or amides) using whole-cell catalysts. | Excellent enantiomeric excess; environmentally benign conditions. | nih.gov |
| Diastereoselective Cyclization | Kinetically controlled cyclization of chiral precursors to favor one diastereomer. | High regio- and diastereoselectivity; scalable. | researchgate.netacs.org |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the ring-forming or functionalization step. | Access to chiral products from achiral starting materials. | acs.org |
Application of Modern Catalytic Methods in Synthesis
Modern catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. These methods offer high efficiency, selectivity, and functional group tolerance under mild conditions.
Copper Catalysis: Copper-catalyzed reactions are prominent in azetidine synthesis. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst has been developed to install boryl and allyl groups, creating two new stereogenic centers. acs.org Additionally, photo-induced copper catalysis enables a [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov
Palladium and Rhodium Catalysis: Palladium catalysts are key in C-H activation strategies for ring formation. rsc.org Dual Cu/Pd catalytic systems have been used for the arylboration of endocyclic enecarbamates to create borylated, α-arylated azetidines. researchgate.net Rhodium catalysts are employed in the ring expansion of aziridines to furnish 2-alkenyl azetidine products and in reactions involving rhodium-bound carbenes for the [3+1] ring expansion of methylene aziridines. researchgate.netnih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool. Iridium(III) photocatalysts can promote the aza-Paterno-Büchi reaction via triplet energy transfer, allowing for the [2+2] cycloaddition of oximes and alkenes under mild conditions. rsc.orgspringernature.com
Lewis Acid Catalysis: Lanthanide triflates, particularly La(OTf)₃, have proven to be excellent catalysts for the regioselective intramolecular aminolysis of epoxides to form the azetidine ring, tolerating a wide variety of functional groups. nih.govfrontiersin.org
| Catalyst Type | Metal/Core | Reaction Type | Reference |
|---|---|---|---|
| Transition Metal | Copper (Cu) | Enantioselective boryl allylation; Photo-induced radical cyclization | acs.orgnih.gov |
| Transition Metal | Palladium (Pd) | Intramolecular C-H amination; Dual-catalytic arylboration | rsc.orgresearchgate.net |
| Transition Metal | Rhodium (Rh) | Ring expansion of aziridines; [3+1] Ring expansion | researchgate.netnih.gov |
| Photocatalyst | Iridium (Ir) | Visible-light mediated [2+2] cycloaddition | rsc.orgspringernature.com |
| Lewis Acid | Lanthanum (La) | Regioselective aminolysis of epoxides | nih.govfrontiersin.org |
Derivatization Strategies for Analog Generation
The generation of analogs from this compound can be systematically approached by modifying its three key structural components. These strategies allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.
Modification of the 1-Methyl Group and Azetidine Nitrogen Substituents
A versatile synthetic approach begins with the N-demethylation of this compound or its ester precursor to yield the corresponding secondary amine, (azetidin-2-yl)acetic acid. This intermediate serves as a key building block for introducing new N-substituents. Subsequent N-functionalization can be achieved through several standard organic reactions:
N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones can introduce a wide range of linear, branched, or cyclic alkyl groups.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl moieties, providing access to analogs with extended electronic systems and different conformational preferences.
N-Acylation: Treatment with acyl chlorides or carboxylic acids under standard amide coupling conditions yields N-acyl derivatives, which can alter the electronic nature of the nitrogen atom and introduce additional hydrogen bond acceptors.
Substitution of a methyl group can be a critical step to improve the binding affinity of a molecule within a hydrophobic binding site of a biological target. nih.gov The introduction of larger or more complex groups on the nitrogen atom can modulate these interactions. nih.gov
| N-Substituent Class | Representative Examples | Typical Synthetic Method |
|---|---|---|
| Alkyl | Ethyl, Isopropyl, Cyclohexyl, Benzyl | N-Alkylation with R-X (SN2) or Reductive Amination with R-CHO |
| Aryl | Phenyl, 4-Fluorophenyl, Pyridin-2-yl | Buchwald-Hartwig Amination |
| Acyl | Acetyl, Benzoyl, Isobutyryl | N-Acylation with R-COCl or Amide Coupling |
Structural Variations at the Carboxylic Acid Moiety
The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bonding or ionic interactions with protein targets. nih.gov However, its presence can sometimes lead to poor membrane permeability or metabolic liabilities. nih.govresearchgate.net Therefore, derivatization of the carboxylic acid is a common strategy to enhance a compound's properties.
Ester and Amide Formation The most direct modifications involve conversion to esters and amides. nih.govnih.gov Esterification with various alcohols can modulate lipophilicity and act as a prodrug strategy. The synthesis of amide derivatives from a range of primary and secondary amines introduces new hydrogen bond donors and acceptors and can significantly alter the molecule's biological activity profile. nih.gov These transformations are typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then reacts with the desired alcohol or amine. nih.gov
Bioisosteric Replacement A more advanced strategy is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that elicits a similar biological response. drughunter.com This approach can overcome issues related to the acidity, high polarity, and potential metabolic instability of the carboxyl group. nih.govresearchgate.net
Common carboxylic acid bioisosteres include:
Tetrazoles: With a pKa similar to carboxylic acids, tetrazoles are a frequently used replacement. cambridgemedchemconsulting.com They can mimic the charge distribution and hydrogen bonding capabilities of the carboxylate group. researchgate.netcambridgemedchemconsulting.com
Hydroxamic Acids: This group can also serve as a bioisosteric replacement, though it may be susceptible to metabolic processes like glucuronidation. nih.gov
Acyl Sulfonamides: These groups are generally more lipophilic and metabolically stable than carboxylic acids. nih.govdrughunter.com
Hydroxyisoxazoles and Oxadiazolinones: These acidic heterocycles serve as effective mimics with different physicochemical properties. nih.govcambridgemedchemconsulting.com
Fluorinated Alcohols and Ketones: Highly fluorinated groups like 2,2,2-trifluoroethan-1-ol and trifluoromethylketones (which exist in equilibrium with their hydrate (B1144303) form) can act as non-planar, more lipophilic carboxylic acid surrogates. nih.gov
| Functional Group | Structure | Approximate pKa | Key Characteristics |
|---|---|---|---|
| Carboxylic Acid (Parent) | -COOH | ~4.5 | Classical acidic group, strong H-bond donor/acceptor. cambridgemedchemconsulting.com |
| Tetrazole | -CN4H | ~4.5 | Classical bioisostere, similar acidity and geometry to -COOH. researchgate.netcambridgemedchemconsulting.com |
| Acyl Sulfonamide | -CONHSO2R | ~9-10 | Weaker acid, increased lipophilicity and metabolic stability. drughunter.com |
| Hydroxamic Acid | -CONHOH | ~8-9 | Can chelate metal ions, potential for altered binding. researchgate.netnih.gov |
| Trifluoroethanol | -CH(CF3)OH | ~12 | Weakly acidic, highly lipophilic, non-planar surrogate. nih.gov |
Introduction of Heteroatoms and Ring Systems onto the Azetidine Scaffold
Direct modification of the four-membered azetidine ring provides a powerful method for exploring novel chemical space and creating structurally complex analogs. researchgate.net These transformations can introduce new stereocenters, alter the ring pucker, and append diverse functional groups or new ring systems.
A key synthetic strategy involves the functionalization of the azetidine at the C3 position. This can be achieved by starting with a corresponding N-protected azetidin-3-one (B1332698) precursor. A Horner–Wadsworth–Emmons (HWE) reaction can be used to install an exocyclic double bond, yielding a methyl (N-Boc-azetidin-3-ylidene)acetate intermediate. nih.govmdpi.com This activated alkene is a versatile Michael acceptor for the addition of various nucleophiles.
Aza-Michael Addition: The reaction of the ylidene-acetate intermediate with NH-heterocycles (such as pyrazoles, imidazoles, or triazoles) allows for the direct and efficient introduction of new heterocyclic systems onto the azetidine scaffold. nih.govmdpi.com This creates 3-substituted 3-(acetoxymethyl)azetidines, incorporating both the original acetic acid side chain and a new heteroaromatic ring. nih.govmdpi.com
Cross-Coupling Reactions: Further diversification can be achieved using modern cross-coupling chemistry. For instance, a brominated pyrazole-azetidine hybrid, synthesized via the Michael addition, can undergo a Suzuki–Miyaura cross-coupling with various boronic acids to introduce a wide range of aryl and heteroaryl substituents. nih.govmdpi.com
Formation of Azetidin-2-ones (β-Lactams): Another major class of modification involves the introduction of a carbonyl group into the azetidine ring to form a 2-azetidinone, also known as a β-lactam. mdpi.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a general method for accessing these structures. mdpi.com This fundamentally changes the nature of the scaffold, introducing a planar amide bond within the four-membered ring. bhu.ac.in
Fused and Spirocyclic Systems: Advanced synthetic methods allow for the construction of more complex architectures, including fused, bridged, and spirocyclic ring systems built upon the azetidine core. mdpi.comacs.org These rigid structures are valuable for locking the molecule into specific conformations.
| Transformation Type | Key Reaction | Resulting Structure |
|---|---|---|
| Heterocycle Introduction | Aza-Michael Addition | 3-Heteroaryl-azetidines nih.govmdpi.com |
| Aryl/Heteroaryl Introduction | Suzuki-Miyaura Coupling | 3-Aryl/Heteroaryl-azetidines nih.govmdpi.comnih.gov |
| Ring Scaffold Alteration | Staudinger Cycloaddition | Azetidin-2-ones (β-Lactams) mdpi.commdpi.com |
| Complex Scaffold Construction | Various (e.g., Cyclization) | Spirocyclic and Fused Azetidines mdpi.comacs.org |
Advanced Analytical Characterization and Quantification of 2 1 Methylazetidin 2 Yl Acetic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR would be used to identify the number of unique proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of the electronic environment. For 2-(1-methylazetidin-2-yl)acetic acid, specific signals would be expected for the methyl group protons, the protons on the azetidine (B1206935) ring, and the protons of the acetic acid methylene (B1212753) group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. mdpi.com Each unique carbon atom gives a distinct signal, allowing for a carbon count and providing insights into the types of carbons present (e.g., alkyl, C-N, carbonyl). researchgate.net For this compound, distinct signals would be anticipated for the N-methyl carbon, the carbons of the azetidine ring, the methylene carbon of the acetic acid moiety, and the carboxylic acid carbon.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, would definitively confirm the presence and electronic environment of the nitrogen atom within the azetidine ring.
Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on reported experimental data.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175-185 |
| C2 (Azetidine) | 60-70 |
| C4 (Azetidine) | 55-65 |
| CH₂ (Acetic Acid) | 40-50 |
| C3 (Azetidine) | 20-30 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone for confirming the identity of a newly synthesized compound. PubChem provides a predicted monoisotopic mass for the related compound 2-(2-methylazetidin-2-yl)acetic acid as 129.07898 Da. uni.lu
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific isomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a compound and for quantifying its concentration. A reversed-phase HPLC method would typically be developed. bldpharm.com Method development would involve optimizing the mobile phase composition (e.g., a mixture of water with an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid), selecting an appropriate stationary phase (e.g., a C18 column), and setting the flow rate and detection wavelength. chemicalbook.comasianpubs.org
Validation of the HPLC method, following guidelines such as those from the International Council for Harmonisation (ICH), would ensure its reliability. chemicalbook.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. nih.gov
Illustrative HPLC Method Parameters (Note: This table is a general example and not specific to this compound.)
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov A UPLC method would be particularly advantageous for resolving closely related impurities or for high-throughput analysis. The principles of method development are similar to HPLC but are performed on a system capable of handling the higher backpressures generated by the smaller particle columns. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, possessing a stereocenter at the C2 position of the azetidine ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com The development of a chiral HPLC method would involve screening various chiral columns and mobile phase systems to achieve baseline separation of the enantiomers. mdpi.com The determination of enantiomeric excess is crucial in pharmaceutical development as enantiomers often exhibit different pharmacological activities.
Specialized Titration and Electrochemical Methods for Quantification
The quantification of this compound in various matrices necessitates the use of precise and sensitive analytical techniques. Specialized titration and electrochemical methods offer robust approaches for determining the concentration of this compound by leveraging its inherent chemical properties, namely the presence of a titratable carboxylic acid group and a tertiary amine within the azetidine ring.
Potentiometric and Conductometric Titrations
Potentiometric and conductometric titrations are well-established analytical methods for the quantification of acidic and basic substances. For this compound, these techniques can be adapted to determine its concentration in solution. The compound's amphoteric nature, possessing both a carboxylic acid and a tertiary amine, allows for titration with either a strong base or a strong acid.
Potentiometric Titration:
This method involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified by a sharp change in potential.
For the titration of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH), the carboxylic acid group is neutralized. Conversely, titration with a strong acid, like hydrochloric acid (HCl), would protonate the tertiary amine. A non-aqueous solvent may be employed to enhance the sharpness of the endpoint, a common practice for the titration of weak acids or bases. nih.gov The use of potentiometric methods for the analysis of amino acids and their derivatives is a widely accepted practice. rsc.org
A hypothetical potentiometric titration of a 0.1 M solution of this compound with 0.1 M NaOH is illustrated in the data table below. The equivalence point is expected where the rate of change of pH is maximal.
Hypothetical Potentiometric Titration Data
| Volume of 0.1 M NaOH (mL) | pH |
|---|---|
| 0.00 | 3.50 |
| 5.00 | 4.20 |
| 9.00 | 5.10 |
| 9.90 | 6.20 |
| 10.00 | 8.50 |
| 10.10 | 10.80 |
| 11.00 | 11.50 |
Conductometric Titration:
Conductometric titration relies on the measurement of the electrical conductivity of the solution as the titrant is added. The principle is based on the substitution of ions with different ionic conductivities during the reaction. tau.ac.iluobabylon.edu.iq The equivalence point is determined graphically as the intersection of two lines with different slopes. uomustansiriyah.edu.iqscienceready.com.au
When titrating this compound with a strong base, the initial conductivity is low due to the slight dissociation of the weak acid. As the base is added, it reacts with the acid to form a salt, leading to an increase in conductivity. After the equivalence point, the conductivity rises more sharply due to the presence of excess highly mobile hydroxide ions. scienceready.com.au This technique is particularly advantageous for colored or turbid solutions where visual indicators are not suitable. uomustansiriyah.edu.iq
The following table presents hypothetical data for a conductometric titration of this compound with sodium hydroxide.
Hypothetical Conductometric Titration Data
| Volume of 0.1 M NaOH (mL) | Relative Conductance (mS) |
|---|---|
| 0.0 | 0.5 |
| 2.0 | 1.5 |
| 4.0 | 2.5 |
| 6.0 | 3.5 |
| 8.0 | 4.5 |
| 10.0 | 5.5 |
| 12.0 | 7.5 |
Electrochemical Methods
Electrochemical methods, particularly voltammetry, provide a highly sensitive alternative for the quantification of electroactive compounds. The applicability of these methods to this compound would depend on its electrochemical behavior, specifically its ability to be oxidized or reduced at an electrode surface.
Voltammetric Determination:
Voltammetry measures the current that flows through an electrochemical cell as the potential is varied. For a compound like this compound, the tertiary amine group could potentially be electrochemically oxidized. The oxidation of amines on various electrode surfaces is a known phenomenon that can be exploited for analytical purposes.
Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be employed to study the electrochemical properties and develop a quantitative method. The peak current in a voltammetric experiment is typically proportional to the concentration of the analyte. The use of modified electrodes can enhance the sensitivity and selectivity of the determination. nih.gov While direct electrochemical detection of some amino acids can be challenging, methods using electrocatalytic oxidation at specific electrodes, such as copper, have been developed for underivatized amino acids and peptides. dss.go.thnih.gov
A hypothetical dataset for the quantification of this compound using differential pulse voltammetry is provided below, assuming an oxidation process.
Hypothetical Differential Pulse Voltammetry Data
| Concentration (µM) | Peak Current (µA) |
|---|---|
| 1.0 | 0.25 |
| 5.0 | 1.25 |
| 10.0 | 2.50 |
| 25.0 | 6.25 |
| 50.0 | 12.50 |
| 75.0 | 18.75 |
These specialized titration and electrochemical methods offer viable pathways for the accurate and precise quantification of this compound. The choice of method would depend on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Further research would be necessary to optimize these methods specifically for this compound and validate their performance characteristics.
Pharmacological and Mechanistic Investigations of 2 1 Methylazetidin 2 Yl Acetic Acid and Its Analogs
In Vitro Biological Activity Profiling
Enzyme Inhibition/Activation Studies (e.g., Ketohexokinase (KHK) inhibition)
Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition or activation studies for 2-(1-methylazetidin-2-yl)acetic acid. While the inhibition of ketohexokinase (KHK) is a therapeutic strategy for metabolic diseases, and various compounds have been investigated for this purpose, specific data regarding the inhibitory activity of this compound against KHK or other enzymes is not documented in available research. nih.govnih.gov
Receptor Binding and Functional Assays for Target Identification
No specific receptor binding data or functional assay results for this compound are present in the current body of scientific literature. Receptor binding assays are a crucial tool in drug discovery for identifying and characterizing the interaction of a compound with its molecular target. nih.govnih.gov However, such studies involving this compound have not been published.
Cellular Pathway Modulation and Signal Transduction Studies
Detailed investigations into the effects of this compound on cellular pathways and signal transduction are not available in published scientific research. Studies on other compounds, for instance, have explored the modulation of pathways such as auxin signaling, but similar research has not been reported for this compound. nih.govnih.govmdpi.com
Assessment of Antimicrobial and Antifungal Activities (in relevant contexts)
While the broader class of compounds known as 2-azetidinones has been the subject of research for their potential antimicrobial and antifungal properties, specific data on the activity of this compound against bacterial or fungal strains is not found in the available literature. medipol.edu.trimpactfactor.orgnih.govworldscientificnews.comglobalresearchonline.netresearchgate.net Research in this area has focused on derivatives with different substitution patterns. medipol.edu.trimpactfactor.orgnih.gov
In Vivo Pharmacodynamic Research in Preclinical Models
Target Engagement and Occupancy Studies in Animal Models
There is no publicly available data from in vivo studies in preclinical animal models that describes the target engagement or occupancy of this compound. Such studies are essential for understanding the pharmacodynamic properties of a compound and confirming its interaction with the intended biological target in a living organism.
Assessment of Mechanistic Efficacy in Disease Models (e.g., metabolic disorders)
Comprehensive searches for scientific data regarding the mechanistic efficacy of this compound in disease models, particularly those related to metabolic disorders, did not yield specific results for this compound. However, broader research into structurally related azetidine (B1206935) derivatives provides some context for their potential therapeutic applications in metabolic diseases.
While direct evidence for this compound is not available, studies on other azetidine-containing molecules suggest that this chemical scaffold is of interest in the development of treatments for conditions such as diabetes and obesity. For instance, various 2-azetidinone derivatives have been synthesized and evaluated for their antidiabetic properties. pnrjournal.com Certain compounds in this class were found to significantly lower blood sugar levels and reduce obesity in rat models of streptozotocin-induced diabetes. pnrjournal.com
Furthermore, other azetidine compounds have been explored as modulators of G protein-coupled receptor 119 (GPR119), a target for the treatment of diabetes and obesity. google.com The modulation of this receptor is known to have a positive impact on lipid parameters, including the elevation of high-density lipoprotein cholesterol (HDL-C) and the lowering of low-density lipoprotein cholesterol (LDL-C) and triglycerides. google.com
Another related compound, L-Azetidine-2-carboxylic acid, which is a proline analog, has been shown to exert its biological effects by being misincorporated into proteins in place of proline. wikipedia.org This leads to protein misfolding and the induction of the unfolded protein response, which can trigger cellular stress and apoptosis. medchemexpress.comnih.gov While these mechanisms are not directly linked to metabolic disorders in the provided research, they highlight a potential mode of action for azetidine-based compounds that could be relevant in various disease states.
It is important to note that these findings relate to analogs and derivatives of this compound and not the compound itself. The specific mechanistic efficacy of this compound in metabolic disorder models remains an area for future investigation. Without direct studies, any potential therapeutic effects or mechanisms of action can only be hypothesized based on the activity of structurally similar compounds.
Metabolic Fate and Biotransformation of 2 1 Methylazetidin 2 Yl Acetic Acid Pre Clinical Research
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and clearance in the body. In pre-clinical drug discovery, this is often first assessed using in vitro systems such as hepatic microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.
For 2-(1-Methylazetidin-2-yl)acetic acid, in vitro studies would typically involve incubation with liver microsomes (containing Phase I enzymes like cytochrome P450s) and hepatocytes (containing both Phase I and Phase II enzymes) from various species, including humans, to predict its metabolic fate. The disappearance of the parent compound over time is monitored to calculate key parameters such as intrinsic clearance (CLint) and half-life (t½).
Table 1: Representative In Vitro Metabolic Stability Data
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Hepatic Microsomes | Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available | |
| Mouse | Data Not Available | Data Not Available | |
| Hepatocytes | Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available | |
| Mouse | Data Not Available | Data Not Available |
As of the latest literature review, specific experimental data for the in vitro metabolic stability of this compound has not been published in the public domain.
Identification of Major Biotransformation Pathways and Metabolites
Biotransformation is the process by which a drug or compound is chemically altered in the body. Identifying the major metabolic pathways and the resulting metabolites is crucial for understanding the compound's efficacy and safety. For a molecule like this compound, several metabolic transformations could be anticipated based on its structure.
Potential biotransformation pathways for the azetidine (B1206935) ring could include N-dealkylation of the methyl group, oxidation of the azetidine ring, or cleavage of the ring itself. The acetic acid side chain could also be a site for metabolism, for instance, through conjugation reactions.
Table 2: Potential Metabolites of this compound
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | 2-(Azetidin-2-yl)acetic acid | N-demethylation |
| M2 | 2-(1-Methyl-1-oxidoazetidin-2-yl)acetic acid | N-oxidation |
| M3 | This compound glucuronide | Glucuronidation of the carboxylic acid |
| M4 | Hydroxylated derivatives on the azetidine ring | Ring hydroxylation |
The identification and structural elucidation of the actual metabolites of this compound from in vitro or in vivo studies are pending publication in scientific literature.
Characterization of Enzyme Systems Involved in Metabolism
Pinpointing the specific enzyme systems responsible for a compound's metabolism is a key aspect of pre-clinical research. This information is vital for predicting potential drug-drug interactions. The primary enzyme families involved in drug metabolism are the Cytochrome P450 (CYP) superfamily for Phase I oxidative reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions.
Given the chemical structure of this compound, it is plausible that CYP isoforms would be involved in any oxidative metabolism, such as N-demethylation or ring hydroxylation. If the carboxylic acid moiety undergoes glucuronidation, UGT enzymes would be responsible.
Table 3: Enzyme Systems Potentially Involved in the Metabolism of this compound
| Enzyme Family | Specific Isoform(s) | Potential Metabolic Reaction |
| Cytochrome P450 (CYP) | e.g., CYP3A4, CYP2D6 | N-demethylation, Ring Hydroxylation |
| UDP-glucuronosyltransferases (UGTs) | e.g., UGT1A1, UGT2B7 | Glucuronidation of the carboxylic acid |
Specific studies to identify the responsible CYP and UGT isoforms for the metabolism of this compound have not yet been reported.
Prodrug Design Strategies Based on Metabolic Insights
A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability.
Understanding the metabolic liabilities of this compound would be instrumental in designing effective prodrugs. For instance, if the compound is found to be rapidly metabolized, a prodrug could be designed to protect the metabolically susceptible site. Conversely, if the parent compound has poor permeability, a more lipophilic prodrug that is cleaved to the active acid could enhance its absorption. A common strategy for carboxylic acid-containing drugs is to create ester prodrugs, which are often cleaved by esterases in the body to release the active parent drug.
Table 4: Potential Prodrug Strategies for this compound
| Prodrug Moiety | Rationale | Activating Enzyme |
| Simple alkyl esters (e.g., ethyl ester) | Increase lipophilicity to improve permeability. | Esterases |
| Amino acid conjugates | Target specific transporters for improved absorption. | Peptidases |
The development of prodrugs for this compound based on its metabolic profile is a theoretical consideration at this stage, pending the availability of foundational metabolic data.
Computational and Theoretical Investigations of 2 1 Methylazetidin 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 2-(1-Methylazetidin-2-yl)acetic acid. These ab initio and density functional theory (DFT) methods provide insights into the molecule's behavior at a subatomic level.
Key parameters typically calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density Distribution: This mapping reveals the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites susceptible to electrophilic or nucleophilic attack.
Electrostatic Potential Maps: These maps visualize the charge distribution and are invaluable for understanding intermolecular interactions, including hydrogen bonding.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, which can then be compared with experimental results to validate the computational model.
For this compound, these calculations would help in understanding the influence of the methyl group on the azetidine (B1206935) ring and the reactivity of the carboxylic acid group.
Molecular Modeling and Simulation for Conformational Analysis and Binding Prediction
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules.
Conformational analysis is the first step, where various low-energy three-dimensional arrangements (conformers) of the molecule are identified. This is crucial because the biological activity of a molecule is often dependent on its specific conformation. Techniques like molecular mechanics force fields are used to perform systematic or stochastic searches of the conformational space.
Prediction of Ligand-Protein Interactions and Binding Modes
Once the stable conformers are identified, molecular docking simulations can be performed to predict how this compound might bind to a specific protein target. This process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties.
The results of such a study would typically be presented in a table format, detailing the binding energies and the specific types of interactions observed for the most favorable binding poses.
Table 1: Hypothetical Docking Interaction Data for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Target X | -8.5 | ASP120, LYS85 | Hydrogen Bond, Salt Bridge |
| Target Y | -7.2 | PHE250, LEU300 | Hydrophobic Interaction |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies for this compound were found.
Assessment of Molecular Permeability and Transport Properties
Computational models are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including their ability to cross biological membranes. For this compound, various molecular descriptors would be calculated to predict its permeability.
Key descriptors include:
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.
Molecular Weight: Larger molecules tend to have lower permeability.
Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's solubility and ability to form hydrogen bonds with the membrane.
These descriptors are often used in conjunction with established rules, such as Lipinski's Rule of Five, to provide a preliminary assessment of a compound's drug-likeness and potential for oral bioavailability.
Table 2: Predicted Physicochemical Properties for ADME Assessment of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP | 1.0 - 3.0 |
| Topological Polar Surface Area | 40 - 90 Ų |
| Hydrogen Bond Donors | 1 - 2 |
Note: The values in this table are hypothetical and represent a typical range for a molecule of this nature. Specific calculated values for this compound were not found.
Chemoinformatics and Data Mining for Analog Design and Target Prediction
Chemoinformatics and data mining approaches leverage existing chemical and biological data to guide the design of new molecules and predict their potential biological targets. For this compound, these methods could be used to:
Identify Structurally Similar Compounds: By searching large chemical databases, compounds with similar structural features can be identified. The known biological activities of these analogs can provide clues about the potential targets and activities of this compound.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: If a set of analogs with measured biological activity is available, a QSAR model can be built to correlate specific molecular features with their activity. This model could then be used to predict the activity of new, unsynthesized analogs.
Predict Potential Biological Targets: Various computational tools can predict the likely protein targets of a small molecule based on its chemical structure. These predictions can then be used to guide experimental testing.
These chemoinformatic approaches are essential for prioritizing which new analogs of this compound should be synthesized and tested, thereby accelerating the drug discovery process.
Future Research Horizons for this compound
While extensive, dedicated research on the specific future applications of this compound is not widely detailed in publicly available literature, its structure as a constrained, chiral amino acid analogue places it at the intersection of several key areas in modern medicinal chemistry. Future research is likely to focus on leveraging its unique structural features. The following sections outline prospective research avenues based on current trends and methodologies in drug discovery and chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
